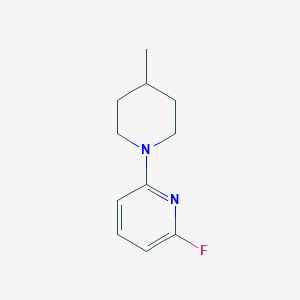
2-Fluor-6-(2-Methyl-1H-imidazol-1-yl)pyridin
Übersicht
Beschreibung
2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine is a useful research compound. Its molecular formula is C9H8FN3 and its molecular weight is 177.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese und Medikamentenentwicklung
Die Verbindung dient als Schlüsselzwischenprodukt bei der Synthese verschiedener Imidazolderivate, die für die Entwicklung neuer Pharmazeutika von entscheidender Bedeutung sind . Ihre einzigartige Struktur ermöglicht eine regioselektive Synthese, wodurch die Herstellung von Verbindungen mit spezifischen biologischen Aktivitäten möglich wird.
Antibakterielle Wirkstoffe
Forschungsergebnisse deuten darauf hin, dass Imidazolderivate potente antibakterielle Eigenschaften aufweisen . Der strukturelle Baustein von 2-Fluor-6-(2-Methyl-1H-imidazol-1-yl)pyridin kann zur Entwicklung neuer Antibiotika, insbesondere gegen resistente Bakterienstämme, eingesetzt werden.
Antituberkulose-Aktivität
Aus dieser Chemikalie synthetisierte Verbindungen haben vielversprechende Ergebnisse im Kampf gegen Mycobacterium tuberculosis gezeigt . Die Wirksamkeit dieser Verbindungen kann mit dem MABA-Assay bewertet werden, mit dem Potenzial zur Behandlung von Tuberkulose beizutragen.
Antifungal-Anwendungen
Imidazolhaltige Verbindungen, darunter solche, die von this compound abgeleitet sind, haben antifungale Aktivitäten gezeigt . Dies eröffnet Möglichkeiten für ihren Einsatz zur Behandlung von Pilzinfektionen.
Wirkmechanismus
Target of Action
Compounds containing the imidazole moiety have been known to interact with a broad range of biological targets . For instance, imidazole derivatives have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins . This suggests that 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine might interact with its targets in a similar manner.
Biochemical Pathways
It has been reported that imidazole derivatives can regulate the pi3k/akt/mtor signaling pathway , which plays a crucial role in cell cycle progression, protein synthesis, and cell survival.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine.
Result of Action
Imidazole derivatives have been reported to exhibit remarkable antiproliferative activities against certain cell lines . This suggests that 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine might have similar effects.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action might be influenced by the polarity of its environment.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine are largely influenced by its imidazole moiety. Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Cellular Effects
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound may influence cell function in a variety of ways . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
2-fluoro-6-(2-methylimidazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c1-7-11-5-6-13(7)9-4-2-3-8(10)12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDIKOHUALQRIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1526448.png)







![4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole](/img/structure/B1526460.png)

![[4-(4-Bromopyrazol-1-yl)phenyl]methanol](/img/structure/B1526463.png)



